molecular formula C9H11N5NaO4+ B15124444 Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione

Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione

Cat. No.: B15124444
M. Wt: 276.20 g/mol
InChI Key: LPJIMSDOKMFIPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione typically involves the reaction of theophylline with glycine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the respiratory tract, providing relief from bronchoconstriction. The compound also has anti-inflammatory and immunomodulatory effects, contributing to its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione is unique due to its combination of theophylline and glycine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to theophylline alone .

Properties

Molecular Formula

C9H11N5NaO4+

Molecular Weight

276.20 g/mol

IUPAC Name

sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C7H7N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3;1,3H2,(H,4,5);/q+1;;+1/p-1

InChI Key

LPJIMSDOKMFIPL-UHFFFAOYSA-M

Canonical SMILES

CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(C(=O)[O-])N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.